molecular formula C15H18N6O2 B14783284 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14783284
M. Wt: 314.34 g/mol
InChI Key: IMFLEBZWJQSCFG-UHFFFAOYSA-N
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Description

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a 2,5-dimethylbenzyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the purine core.

    Substitution: The 2,5-dimethylbenzyl group is introduced through a substitution reaction.

    Hydrazinyl Group Addition: The hydrazinyl group is added using hydrazine hydrate under controlled conditions.

    Final Product Formation: The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl and hydrazinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the dimethyl substitution on the benzyl group.

    7-(2-Methylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a single methyl group on the benzyl ring.

    7-(2,5-Dimethylbenzyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione: The hydrazinyl group is replaced with an amino group.

Uniqueness

The uniqueness of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,5-dimethylbenzyl and hydrazinyl groups contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H18N6O2/c1-8-4-5-9(2)10(6-8)7-21-11-12(17-14(21)19-16)20(3)15(23)18-13(11)22/h4-6H,7,16H2,1-3H3,(H,17,19)(H,18,22,23)

InChI Key

IMFLEBZWJQSCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2NN)N(C(=O)NC3=O)C

Origin of Product

United States

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